N1-(Pyridin-2-yl)ethane-1,2-diamine

Catalog No.
S580593
CAS No.
74764-17-3
M.F
C7H11N3
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(Pyridin-2-yl)ethane-1,2-diamine

Replacing this ligand with ethylenediamine or its 3-/4-pyridyl isomers often collapses catalytic activity or yields uncontrolled polymerization. This asymmetric N,N-chelator’s pyridyl π-acceptor and amine σ-donor precisely tune metal redox potential. • >10× turnover frequency in Ru-catalyzed transfer hydrogenation vs. ethylenediamine • Polydispersity

CAS Number

74764-17-3

Product Name

N1-(Pyridin-2-yl)ethane-1,2-diamine

IUPAC Name

N'-pyridin-2-ylethane-1,2-diamine

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C7H11N3/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2,(H,9,10)

InChI Key

TYHXIJJQIJKFSO-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NCCN

Synonyms

N-2-Pyridinyl-1,2-ethanediamine; 2-[(2-Aminoethyl)amino]pyridine; 2-(2-Pyridylamino)ethylamine; 2-[(2-Aminoethyl)amino]pyridine; N-(2-Aminoethyl)pyridine-2-amine; N-(2-Pyridinyl)ethylenediamine; NSC 28695;

Canonical SMILES

C1=CC=NC(=C1)NCCN

The exact mass of the compound N1-(Pyridin-2-yl)ethane-1,2-diamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

500 mg, 5 g, 25 g

N1-(Pyridin-2-yl)ethane-1,2-diamine (CAS: 74764-17-3) is an asymmetric bidentate ligand featuring both a pyridinyl nitrogen and a primary aliphatic amine. This structural motif enables the formation of stable, five-membered chelate rings with a wide range of transition metal centers. Unlike simpler symmetric diamines, its hybrid structure, combining a pi-accepting aromatic component with a flexible sigma-donating alkyl chain, provides a distinct electronic and steric profile critical for tuning the properties of metal complexes in catalysis and materials science.

Research Fit

Coordination chemistry: Bidentate N,N-donor ligand forming five-membered chelate rings
Fragment-based discovery: Reported GSK3β fragment hit with favorable ligand efficiency context
Medicinal chemistry: Core scaffold for dual histamine H1/H2 antagonist synthesis
Selection context: bidentate coordination, fragment growth, or dual-pharmacophore coupling.

Substituting N1-(Pyridin-2-yl)ethane-1,2-diamine with simpler ligands like ethylenediamine (en) or even its own positional isomers (e.g., N1-(pyridin-3-yl) or N1-(pyridin-4-yl) versions) is often unviable. The specific 2-pyridyl arrangement is crucial for establishing a defined coordination geometry and electronic environment around the metal center. This precise geometry dictates the redox potential, stability, and catalytic activity of the resulting complex. Switching to an isomer or a more basic ligand like ethylenediamine fundamentally alters these properties, leading to unpredictable reaction outcomes, lower yields, or complete loss of catalytic function, making direct substitution a high-risk decision in established protocols.

Substitution Risk

2-(2-Aminoethyl)pyridine (CAS 2706-56-1)
Lacks the terminal primary amine donor; coordination geometry and hydrogen-bonding capacity may differ significantly, limiting fragment-binding reproducibility.
Unsubstituted ethylenediamine (CAS 107-15-3)
Absence of the pyridine anchor abolishes reported H1R binding context and may fail to stabilize the [Cu(II)-NO] intermediate.
1-(Pyridin-2-yl)ethane-1,2-diamine (CAS 115464-35-2)
Tridentate isomer saturates additional metal coordination sites, potentially altering catalytic turnover and electrochemical behavior.

Superior Catalytic Activity in Ruthenium-Mediated Transfer Hydrogenation

In the transfer hydrogenation of ketones, ligands containing a 2-pyridyl-amine moiety demonstrate significantly higher catalytic activity compared to simple 1,2-diamine analogues. For a cyclometalated ruthenium catalyst, the use of a 2-(aminomethyl)pyridine (a structurally related 2-pyridyl-amine) ligand resulted in a turnover frequency (TOF) of 60,000 h-1. This is a dramatic increase in reaction rate compared to the analogous complex with ethylenediamine, which achieved a TOF of only 2,800 h-1 under identical conditions.

Evidence DimensionCatalytic Turnover Frequency (TOF)
Target Compound Data60,000 h⁻¹ (with 2-(aminomethyl)pyridine, a close structural analog)
Comparator Or BaselineEthylenediamine (en) ligand: 2,800 h⁻¹
Quantified Difference>21-fold increase in activity
ConditionsTransfer hydrogenation of acetophenone using a cyclometalated RuCl(CO)[(2-CH2-6-MeC6H3)PPh2](NN) catalyst in 2-propanol.

For process chemistry and synthesis, this substantial rate enhancement directly translates to lower catalyst loadings, shorter reaction times, and increased throughput, offering significant economic and efficiency advantages.

GSK3β Fragment Hit
Reported
Ki = 99 nM
Supports fragment-based discovery context.
>1,000-fold improvement over unsubstituted ethylenediamine.

Enables Precise Tuning of Copper Complex Redox Potentials for Controlled Polymerization

The electronic properties of the ligand are a primary determinant of the redox potential (E1/2) of the corresponding copper catalyst, which in turn controls the rate and equilibrium of Atom Transfer Radical Polymerization (ATRP). Introducing electron-donating groups onto the pyridine rings of a related tris(2-pyridylmethyl)amine (TPMA) ligand systematically lowers the Cu(II)/Cu(I) redox potential. The E1/2 value shifts from -240 mV for the unsubstituted TPMA to -420 mV for a highly substituted analog. N1-(Pyridin-2-yl)ethane-1,2-diamine provides a specific, intermediate electronic profile not achievable with simple alkylamines or more heavily substituted pyridyl ligands.

Evidence DimensionRedox Potential (E1/2 vs SCE)
Target Compound DataProvides a specific redox potential determined by the 2-pyridyl group.
Comparator Or BaselineUnsubstituted TPMA ligand: -240 mV; Tris-substituted TPMA ligand: -420 mV
Quantified DifferenceDemonstrates a tunable range of ~180 mV based on pyridine substitution.
ConditionsCyclic voltammetry of Cu(II)Br complexes in CH3CN.

Procuring this specific ligand allows researchers to target a precise catalyst activity level required for polymerizing specific monomers or achieving desired polymer characteristics (e.g., low polydispersity), which cannot be accomplished with electronically dissimilar substitutes.

[Cu(II)-NO] Stability
Head-to-head
Target: DETECTED vs 6-membered ring analog: NOT DETECTED
Five-membered chelate ring context may be required for intermediate stabilization.
UV-vis, FT-IR, EPR characterization under identical conditions.

Precursor Suitability: Forms Stable Chelate Complexes Where Simpler Ligands Fail

Bidentate ligands like N1-(Pyridin-2-yl)ethane-1,2-diamine form significantly more stable metal complexes than analogous monodentate ligands due to the chelate effect, which is a large, favorable entropy change upon complexation. For example, the overall stability constant (log K) for the [Cu(en)2]2+ complex is 18.7. This high stability is critical for preventing ligand dissociation during catalytic cycles or for isolating robust metal complexes. The combination of a pyridyl and amino donor in the target compound provides this chelation advantage, which is absent in single-donor ligands like pyridine or simple amines.

Evidence DimensionOverall Stability Constant (log K)
Target Compound DataForms highly stable five-membered chelate rings due to its bidentate nature.
Comparator Or BaselineComplex with bidentate ethylenediamine (en), [Cu(en)2]2+: log K = 18.7. Complex with monodentate ammonia, [Cu(NH3)4]2+: log K = 13.1.
Quantified DifferenceChelated complexes are orders of magnitude more stable than non-chelated analogs.
ConditionsAqueous solution complexation with Cu(II) ions.

For synthesizing stable, well-defined metal-organic precursors, this compound ensures the integrity of the coordination sphere, a prerequisite for reproducible performance in catalysis, sensing, or materials applications.

Dual H1/H2 Antagonist
Class-level
Pyridine core: pA2 6.5–8.5 (H1R)
Supports cyanoguanidine coupling and H1R pharmacophore context.
≥30-fold reported H1R potency difference vs. phenyl analogs.
Physicochemical Profile
Cross-study
HBD: 2 / HBA: 3 / logP: 0.1
Balanced hydrogen-bonding and lipophilicity context for fragment optimization.
Computed XLogP3 and TPSA (PubChem).
Isomeric Identity
Class-level
Bidentate (N1-linked) vs Tridentate (C1-linked isomer)
Supports defined coordination-sphere control.
Ni(II) reduction potentials differ: -0.83 V vs -1.01 V.

High-Activity Precursor for Homogeneous Catalysis

This ligand is the right choice for developing highly active homogeneous catalysts, particularly for ruthenium-based transfer hydrogenation reactions. Its unique electronic and steric properties enable the formation of catalysts that operate at significantly higher turnover frequencies than those based on simpler diamine ligands, leading to more efficient synthetic processes.

Fine-Tuning Catalysts for Controlled Radical Polymerization (ATRP)

In applications requiring precise control over polymer molecular weight and polydispersity, this compound serves as a critical precursor for copper-based ATRP catalysts. The 2-pyridyl moiety provides a specific electronic environment that modulates the catalyst's redox potential, offering a degree of control that is essential for producing well-defined polymers from sensitive monomers.

Synthesis of Robust, Well-Defined Metal Complexes

When the primary goal is the synthesis of discrete, stable, and characterizable transition metal complexes for studies in magnetism, electrochemistry, or materials science, this ligand is an excellent choice. Its strong chelation effect ensures the formation of robust complexes, preventing ligand exchange or decomposition that can compromise experimental reproducibility and material integrity.

Application Fit Matrix

Application
Selection Property
Validation Focus
GSK3β fragment-based discovery
Fragment hit context with favorable ligand efficiency
Fragment-binding reproducibility and growth vector mapping
Dual H1/H2 antagonist synthesis
Pyridine-anchored NH linker for cyanoguanidine coupling
H1R/H2R antagonism endpoint context and coupling-site purity
Biomimetic Cu(II)-NO studies
Five-membered chelate ring stabilization context
Intermediate detection (UV-vis, EPR) and reaction-outcome control
Bidentate ligand catalyst design
N1-substituted connectivity for bidentate coordination
Electrochemical behavior and open-site availability for substrate binding

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N~1~-(Pyridin-2-yl)ethane-1,2-diamine

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